

TIDE Analysis for Quantifying LAH5-Mediated Gene Editing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	LAH5			
Cat. No.:	B15599666	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR-Cas9 technology has revolutionized the field of gene editing, offering unprecedented precision in modifying genetic material. A critical step in any gene editing workflow is the accurate quantification of editing efficiency. This guide provides a comprehensive comparison of commonly used methods for quantifying gene editing outcomes, with a specific focus on TIDE (Tracking of Indels by DEcomposition) analysis in the context of **LAH5**-mediated delivery of CRISPR-Cas9 ribonucleoprotein (RNP). **LAH5**, an amphipathic cell-penetrating peptide, has emerged as a promising non-viral vector for the intracellular delivery of Cas9 RNP.[1][2][3][4][5]

This guide will delve into the principles, protocols, and comparative performance of TIDE analysis against other prevalent techniques, including Inference of CRISPR Edits (ICE), the T7 Endonuclease I (T7E1) assay, and Next-Generation Sequencing (NGS). By presenting quantitative data, detailed experimental methodologies, and visual workflows, this document aims to equip researchers with the knowledge to select the most appropriate analytical method for their **LAH5**-mediated gene editing experiments.

Comparative Analysis of Gene Editing Quantification Methods

The choice of method for quantifying gene editing efficiency depends on various factors, including the desired resolution, throughput, cost, and experimental context. Below is a





summary of the key characteristics of four widely used methods.



Method	Principle	Input	Output	Pros	Cons
TIDE	Decomposition of Sanger sequencing traces from a mixed cell population to identify and quantify insertions and deletions (indels).[6][7][8]	PCR amplicons from edited and control cell pools, followed by Sanger sequencing. [6][8]	Quantitative spectrum of indels around the cut site. [6][7]	- Cost- effective and rapid.[9][10] - Provides sequence information of predominant indels.[6] - More quantitative than enzyme- based assays.[11]	- Less sensitive for low editing efficiencies Accuracy can be affected by sequencing quality.[7][11] - May not accurately quantify large indels or complex edits.[12][13] - Tends to underestimat e indel frequencies at high editing rates. [14]
ICE	An improved algorithm that analyzes Sanger sequencing traces to infer indel profiles. [15][16]	PCR amplicons from edited and control cell pools, followed by Sanger sequencing. [16][17]	Editing efficiency (ICE score), indel distribution, and Knockout- Score.[16] [17][18]	- User- friendly online tool.[18] - More robust and automated than TIDE. [15] - Can analyze edits from multiple gRNAs.[18] - Correlates well with	- Still reliant on high- quality Sanger sequencing May underestimat e frequencies in the low indel range. [14]



NGS data.

[12][15]

T7E1 Assay	An enzymatic mismatch cleavage assay that detects heteroduplex DNA formed between wild-type and edited DNA strands.[19]	PCR amplicons from the edited cell population. [19][20]	Semi- quantitative estimation of editing efficiency based on gel band intensities. [11]	- Simple, fast, and inexpensive. [11] - Useful for rapid screening of gRNA activity. [21]	- Not quantitative and does not provide sequence information. [12] - Prone to false negatives and positives. [22] - Does not detect homozygous mutations. [21] - Less sensitive than sequencing- based methods.[23]
NGS	High- throughput sequencing of amplicons from the target locus to identify and quantify all editing events.[24] [25][26]	PCR amplicons from the edited cell population. [27][28]	Comprehensive and quantitative profile of all on-target and off-target mutations. [24][26]	- The "gold standard" for accuracy and sensitivity. [12] - Can detect rare mutations and off-target effects.[24] - Provides a complete picture of the editing landscape. [26]	- Higher cost and longer turnaround time.[29] - Requires bioinformatics expertise for data analysis. [12]



Quantitative Performance Comparison

The following table summarizes a comparative analysis of indel frequencies determined by different methods from published studies. It is important to note that direct comparisons can be influenced by the specific experimental conditions, cell types, and target loci.

Study/Co mparison	TIDE (%)	ICE (%)	DECODR (%)	SeqScree ner (%)	NGS (%)	Reference
Artificial Templates (Simple Indels)	Generally good correlation, but can underestim ate at high indel frequencie s.	Good correlation.	Most accurate estimation.	Good correlation.	(Used as reference)	[14][30][31]
Artificial Templates (Complex Indels)	Underestim ation, especially with larger deletions.	Underestim ation, often overlooks low-level indels.	Best performanc e among Sanger- based methods.	Better performanc e than TIDE and ICE.	(Used as reference)	[14][30]
Cell Pools (Spike-in Experiment)	~10-20% lower than NGS.	-	-	-	Highest indel frequencie s detected.	[22]

Experimental Protocols

Detailed methodologies for each of the discussed techniques are provided below to facilitate their implementation in your research.

LAH5-Mediated Cas9 RNP Delivery



This protocol is a general guideline for the delivery of Cas9 RNP into cells using the **LAH5** peptide. Optimization may be required for different cell types and experimental conditions.

Materials:

- Cas9 protein
- Synthetic single guide RNA (sgRNA)
- LAH5 peptide
- Opti-MEM or other serum-free medium
- Cells of interest

Protocol:

- RNP Complex Formation:
 - Dilute Cas9 protein and sgRNA separately in Opti-MEM.
 - Mix the Cas9 and sgRNA solutions at a 1:1 molar ratio and incubate at room temperature for 10-15 minutes to form the RNP complex.
- Nanocomplex Formation:
 - Dilute the LAH5 peptide in Opti-MEM.
 - Add the LAH5 solution to the RNP complex solution at the desired molar excess (e.g., 50-to 250-fold molar excess of peptide to RNP) and mix gently.[1]
 - Incubate at room temperature for 20-30 minutes to allow for nanocomplex formation.
- Cell Transfection:
 - Aspirate the culture medium from the cells.
 - Add the LAH5-RNP nanocomplex solution to the cells.



- Incubate the cells for 4-6 hours at 37°C.
- Add complete culture medium and continue to incubate for 48-72 hours.
- Genomic DNA Extraction:
 - Harvest the cells and extract genomic DNA using a commercially available kit.

TIDE Analysis Protocol

- 1. PCR Amplification:
- Design PCR primers to amplify a ~500-800 bp region flanking the CRISPR target site.
- Perform PCR using high-fidelity polymerase on genomic DNA from both the LAH5-RNP treated cells and a negative control (e.g., untreated cells or cells treated with a non-targeting qRNA).
- Verify the PCR product by agarose gel electrophoresis.
- 2. Sanger Sequencing:
- Purify the PCR products.
- Submit the purified PCR products for Sanger sequencing using one of the PCR primers.
- 3. TIDE Web Tool Analysis:
- Go to the TIDE web tool (e.g., 329][10]
- Upload the Sanger sequencing files (.ab1) for both the control and edited samples.
- Enter the 20-nucleotide gRNA sequence.
- The tool will automatically analyze the data and provide the indel efficiency and the spectrum
 of the most common indels.

ICE Analysis Protocol



- 1. Sample Preparation:
- Follow the same PCR amplification and Sanger sequencing steps as for TIDE analysis.
- 2. ICE Web Tool Analysis:
- Go to the ICE web tool (e.g., Synthego's ICE tool).
- Upload the Sanger sequencing files for the control and edited samples.
- Enter the gRNA sequence.
- The tool will provide the ICE score (indel frequency), a detailed breakdown of indel types, and a Knockout-Score.[17][33]

T7E1 Assay Protocol

- 1. PCR Amplification:
- Amplify the target region from genomic DNA of the edited cell population as described for TIDE.
- 2. Heteroduplex Formation:
- Denature the PCR product by heating to 95°C for 5 minutes.
- Re-anneal the DNA by slowly cooling the reaction to room temperature. This allows for the formation of heteroduplexes between wild-type and indel-containing strands.
- 3. T7E1 Digestion:
- Incubate the re-annealed PCR product with T7 Endonuclease I at 37°C for 15-20 minutes.
 [19]
- 4. Gel Electrophoresis:
- Run the digested products on a 2% agarose gel.
- The presence of cleaved fragments indicates gene editing.



Quantify the band intensities to estimate the percentage of editing.

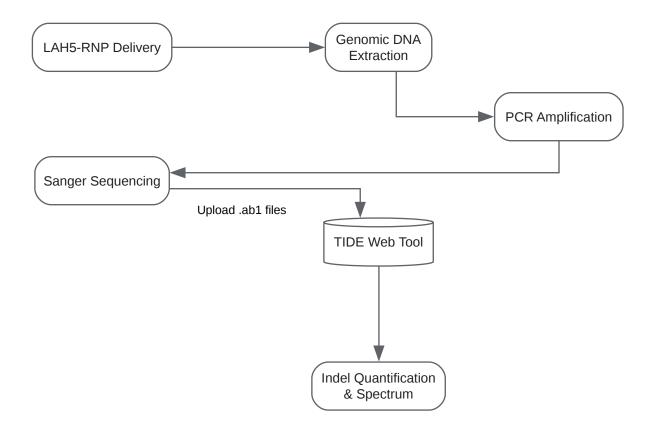
NGS Amplicon Sequencing Protocol

- 1. Library Preparation:
- Perform a two-step PCR to amplify the target region and add sequencing adapters and barcodes.
 - PCR 1: Amplify the target locus using primers with partial Illumina adapters.
 - PCR 2: Use primers containing indices and the remaining Illumina sequencing adapters to barcode each sample.
- Purify the PCR products.
- 2. Sequencing:
- · Pool the barcoded libraries.
- Perform deep sequencing on an Illumina platform (e.g., MiSeq).[28]
- 3. Data Analysis:
- Use software tools like CRISPResso to align the sequencing reads to the reference genome and quantify the frequency and types of indels.

Visualizing the Workflow: TIDE Analysis

The following diagram illustrates the key steps involved in TIDE analysis.





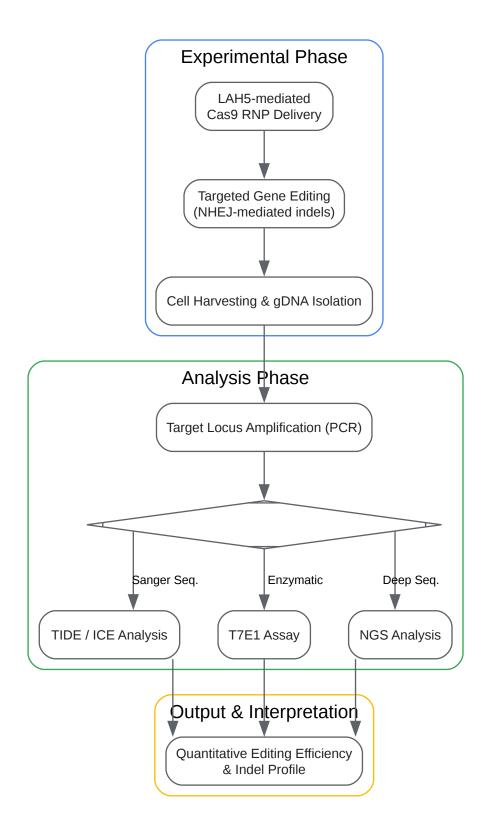
Click to download full resolution via product page

Caption: Workflow for TIDE analysis of gene editing.

Signaling Pathways and Logical Relationships

The process of quantifying **LAH5**-mediated gene editing follows a logical progression from experimental execution to data analysis and interpretation.





Click to download full resolution via product page

Caption: Logical flow of a gene editing experiment.



Conclusion

TIDE analysis offers a rapid, cost-effective, and reasonably quantitative method for assessing the efficiency of LAH5-mediated gene editing.[9][10] While it may not possess the sensitivity and comprehensiveness of NGS, its accessibility makes it an excellent tool for initial screening and optimization of experimental conditions. For researchers requiring a more detailed and precise quantification of editing outcomes, especially for clinical applications, NGS remains the gold standard. The ICE tool presents a user-friendly and more robust alternative to TIDE for Sanger-based analysis. The T7E1 assay, though simple, should be considered a semi-quantitative screening tool. The choice of the most suitable method will ultimately be dictated by the specific research question, available resources, and the required level of analytical detail.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Amphipathic Cell-Penetrating Peptide-Aided Delivery of Cas9 RNP for In Vitro Gene Editing and Correction PMC [pmc.ncbi.nlm.nih.gov]
- 2. db.cngb.org [db.cngb.org]
- 3. Lipopeptide-mediated delivery of CRISPR/Cas9 ribonucleoprotein complexes for gene editing and correction PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. TIDE [tide.nki.nl]
- 7. TIDE: Tracking of Indels by DEcomposition [apps.datacurators.nl]
- 8. TIDE | Netherlands Cancer Institute [nki.nl]
- 9. Rapid Quantitative Evaluation of CRISPR Genome Editing by TIDE and TIDER | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]



- 11. Comparative Analysis of Methods for Assessing On-Target Gene Editing Efficiencies -PMC [pmc.ncbi.nlm.nih.gov]
- 12. synthego.com [synthego.com]
- 13. researchgate.net [researchgate.net]
- 14. Systematic Comparison of Computational Tools for Sanger Sequencing-Based Genome Editing Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. blog.addgene.org [blog.addgene.org]
- 17. editco.bio [editco.bio]
- 18. editco.bio [editco.bio]
- 19. pnabio.com [pnabio.com]
- 20. diagenode.com [diagenode.com]
- 21. Considerations for T7 Endonuclease I T7EI mismatch assays [horizondiscovery.com]
- 22. A Survey of Validation Strategies for CRISPR-Cas9 Editing PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. paragongenomics.com [paragongenomics.com]
- 25. paragongenomics.com [paragongenomics.com]
- 26. Next-Generation Sequencing in CRISPR Gene Editing Assessment and Quality Control -CD Genomics [cd-genomics.com]
- 27. static1.squarespace.com [static1.squarespace.com]
- 28. Next Generation Sequencing Validating Your CRISPR/Cas9 Edit CD Genomics [cdgenomics.com]
- 29. Easy quantitative assessment of genome editing by sequence trace decomposition PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. tide.nki.nl [tide.nki.nl]
- 33. synthego.com [synthego.com]
- To cite this document: BenchChem. [TIDE Analysis for Quantifying LAH5-Mediated Gene Editing: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15599666#tide-analysis-for-quantifying-lah5-mediated-gene-editing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com